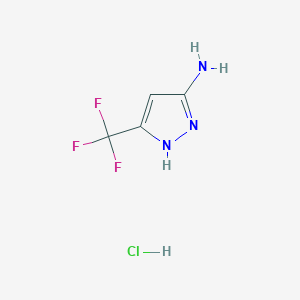

3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3.ClH/c5-4(6,7)2-1-3(8)10-9-2;/h1H,(H3,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPUBYZDGHLJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418117-74-4 | |

| Record name | 1H-Pyrazol-3-amine, 5-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1418117-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a key heterocyclic intermediate in modern drug discovery and agrochemical development. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and binding affinity, making this scaffold highly valuable.[1][2] This document details the predominant and most efficient synthesis route, starting from common precursors, and elucidates the chemical principles underpinning each step. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this synthesis.

Introduction: The Significance of the Trifluoromethylpyrazole Scaffold

The pyrazole nucleus is a foundational structure in medicinal chemistry, present in numerous approved drugs like the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[3][4] Its appeal lies in its metabolic stability and versatile synthetic handle for further functionalization. The incorporation of a trifluoromethyl (CF3) group significantly enhances the physicochemical properties of the parent molecule. This highly electronegative group can increase lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of nearby functional groups, often leading to improved efficacy and bioavailability of active pharmaceutical ingredients (APIs).[1]

3-Amino-5-(trifluoromethyl)pyrazole serves as a critical building block, offering two points for further chemical elaboration: the amino group and the ring nitrogen atom. Its hydrochloride salt form ensures improved stability and handling properties. This guide focuses on the most common and reliable synthetic route: the cyclocondensation of a trifluoromethylated β-ketonitrile with hydrazine.

The Primary Synthetic Pathway: A Two-Step Approach

The most industrially viable and scientifically robust method for synthesizing 3-Amino-5-(trifluoromethyl)pyrazole involves two primary stages:

-

Formation of the Key Intermediate : Synthesis of 4,4,4-trifluoro-3-oxobutanenitrile, the essential trifluoromethylated β-ketonitrile precursor.

-

Heterocyclic Ring Formation : The Knorr-type cyclocondensation reaction of this intermediate with hydrazine, followed by hydrochloride salt formation.

This pathway is favored for its high yields, operational simplicity, and the availability of starting materials.

Synthesis of Key Intermediate: 4,4,4-Trifluoro-3-oxobutanenitrile

The synthesis of 3-aminopyrazoles is most effectively achieved through the condensation of β-ketonitriles with hydrazines.[5][6] Therefore, the first critical step is the preparation of the requisite β-ketonitrile, 4,4,4-trifluoro-3-oxobutanenitrile. This is typically accomplished via a Claisen condensation reaction between ethyl trifluoroacetate and acetonitrile, facilitated by a strong base like sodium ethoxide or sodium hydride.

Mechanism Insight: The base (e.g., sodium ethoxide) deprotonates acetonitrile to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the sodium salt of the target β-ketonitrile. An acidic workup then neutralizes the salt to provide the final product.

Cyclocondensation and Hydrochloride Formation

With the β-ketonitrile in hand, the core pyrazole ring is constructed. This reaction is a classic example of the Knorr pyrazole synthesis.[4] The β-ketonitrile is treated with hydrazine hydrate, typically in a protic solvent like ethanol or isopropanol.

Mechanism Insight: The reaction proceeds via nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the β-ketonitrile. This is followed by an intramolecular condensation and dehydration sequence. The initial attack can occur at either the ketone or the nitrile carbon, but the subsequent cyclization and dehydration lead to the stable, aromatic 3-aminopyrazole ring. The reaction is often exothermic and proceeds readily.

Following the successful formation of the pyrazole base, the final step is its conversion to the hydrochloride salt. This is achieved by treating a solution of the crude or purified 3-Amino-5-(trifluoromethyl)pyrazole with hydrochloric acid (often as a solution in ethanol or isopropanol). The hydrochloride salt precipitates from the solution and can be isolated by filtration.

Experimental Protocols

Protocol 1: Synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagents: Sodium ethoxide (1.1 eq) is suspended in anhydrous diethyl ether or THF.

-

Reaction: A solution of ethyl trifluoroacetate (1.0 eq) and acetonitrile (1.0 eq) in the same anhydrous solvent is added dropwise to the base suspension at 0°C.

-

Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Workup: The resulting suspension is cooled, and the reaction is quenched by the slow addition of aqueous hydrochloric acid until the mixture is acidic (pH ~2-3). The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.

Protocol 2: Synthesis of this compound

-

Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagents: 4,4,4-Trifluoro-3-oxobutanenitrile (1.0 eq) is dissolved in ethanol.

-

Reaction: Hydrazine hydrate (1.1 eq) is added dropwise to the solution at room temperature. An exothermic reaction is typically observed.

-

Execution: After the initial exotherm subsides, the mixture is heated to reflux for 2-4 hours to ensure complete cyclization. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Base (Optional): The solvent can be removed in vacuo, and the resulting residue can be purified by recrystallization or column chromatography to yield pure 3-Amino-5-(trifluoromethyl)pyrazole.

-

Salt Formation: The crude reaction mixture (or a solution of the purified base) is cooled in an ice bath. Ethanolic HCl is added dropwise until the solution is acidic and a precipitate forms.

-

Final Isolation: The suspension is stirred in the cold for 1 hour, and the solid product is collected by vacuum filtration. The filter cake is washed with cold ethanol or diethyl ether and dried under vacuum to yield this compound as a stable solid.[7]

Data Summary

The following table summarizes typical conditions and expected outcomes for the primary synthesis pathway.

| Step | Key Reagents | Solvent | Temperature | Typical Yield | Purity |

| β-Ketonitrile Synthesis | Ethyl trifluoroacetate, Acetonitrile, Sodium ethoxide | THF or Diethyl Ether | 0°C to RT | 75-85% | >95% (after distillation) |

| Cyclocondensation | β-Ketonitrile, Hydrazine hydrate | Ethanol | Reflux | 80-95% | >98% (after salt formation) |

| Salt Formation | Pyrazole Base, Ethanolic HCl | Ethanol | 0°C | >95% (quantitative) | >99% |

Alternative Synthetic Strategies

While the β-ketonitrile route is predominant, other methods have been explored, offering alternative approaches for specialized applications.

-

From Trifluoromethyl-β-diketones: One could synthesize 3-hydroxy-5-(trifluoromethyl)pyrazole by reacting ethyl trifluoroacetoacetate with hydrazine.[8] However, converting the 3-hydroxy group to a 3-amino group requires additional, often challenging, synthetic steps.

-

Using Trifluoromethylhydrazine: Advanced methods involve the in-situ generation of trifluoromethylhydrazine, which can then react with various dicarbonyl compounds.[9] This approach is useful for creating N-trifluoromethylated pyrazoles but is less direct for the N-unsubstituted target of this guide.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental principles of organic chemistry, primarily the Claisen and Knorr condensation reactions. The pathway via a β-ketonitrile intermediate is efficient, high-yielding, and scalable, making it the preferred method in both academic and industrial settings. Understanding the causality behind each step—from the choice of base in the condensation to the solvent used for salt precipitation—is crucial for optimizing the process and ensuring the production of a high-purity final product essential for the advancement of pharmaceutical and agrochemical research.

References

-

ResearchGate. Synthesis of pyrazole‐4‐carboxylates 19 (tfa=trifluoroacetic acid). Available at: [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

-

ResearchGate. TFAA‐mediated synthesis of pyrazoles. Available at: [Link]

-

ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. Available at: [Link]

- Google Patents. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.

-

ResearchGate. Reaction of 2-Hydroxyethylhydrazine with a Trifluoromethyl-β-diketone: Study and Structural Characterization of a New 5-Hydroxy-5-trifluoromethyl-4,5-dihydropyrazole Intermediate. Available at: [Link]

-

RSC Publishing. The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Available at: [Link]

-

RSC Publishing. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Available at: [Link]

-

ResearchGate. Synthesis of 5-aryl-3-trifluoromethyl pyrazole derivatives in the presence of a silver catalyst. Available at: [Link]

- Google Patents. Preparation Method of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole.

-

RSC Publishing. Asymmetric cross-aldol reactions of α-keto hydrazones and α,β-unsaturated γ-keto hydrazones with trifluoromethyl ketones. Available at: [Link]

-

Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). Available at: [Link]

- Google Patents. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

-

PubMed Central. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available at: [Link]

-

Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]

-

MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (n.d.). Available at: [Link]

-

MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Available at: [Link]

-

ACS Publications. New Synthesis of Fluorinated Pyrazoles. Available at: [Link]

-

ResearchGate. Synthesis of β-keto esters by cross-Claisen condensation. Available at: [Link]

- Google Patents. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

-

Chemistry LibreTexts. 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Available at: [Link]

-

Semantic Scholar. Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and. Available at: [Link]

-

PubChem. 3-Amino-5-hydroxypyrazole. Available at: [Link]

- Google Patents. WO1997044367A1 - Silyl linker for solid phase organic synthesis of aryl-containing molecules.

- Google Patents. EP2797936B1 - Synthesis of organohalosilane monomers from conventionally uncleavable direct process residue.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 7. This compound [cymitquimica.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the characterization of 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride, a key heterocyclic building block in modern medicinal chemistry and drug development. Recognizing that a complete, publicly available dataset for this specific salt is limited, this document leverages established spectroscopic principles and data from closely related structural analogs to present a robust predictive analysis. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy. For each technique, we will discuss the underlying principles, causality-driven experimental protocols, and a detailed interpretation of the expected spectral features. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of how to verify the structure, purity, and identity of this important chemical entity.

Introduction: The Significance of Spectroscopic Verification

3-Amino-5-(trifluoromethyl)pyrazole and its salts are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity, while the aminopyrazole core is a well-established pharmacophore found in numerous bioactive molecules.[1] The hydrochloride salt form is often utilized to improve solubility and handling properties.

Given its role as a critical starting material, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis is the cornerstone of this process, providing a detailed fingerprint of the molecule's atomic and electronic structure. An integrated, multi-technique approach ensures the highest level of confidence in the material's identity and quality, forming a self-validating system of characterization.

Molecular Structure and Inherent Tautomerism

The structure of 3-Amino-5-(trifluoromethyl)pyrazole presents an interesting case of prototropic tautomerism, a phenomenon common in aminopyrazoles where a proton can shift between the two vicinal nitrogen atoms of the pyrazole ring.[2][3] The two primary tautomers are the 3-amino (1H-pyrazol-3-amine) and the 5-amino (1H-pyrazol-5-amine) forms. Computational studies and experimental data on related aminopyrazoles suggest that the 3-amino tautomer is generally the more stable form.[2]

For the hydrochloride salt, protonation is expected to occur at one of the ring nitrogen atoms, creating a pyrazolium cation. This protonation will significantly influence the electronic environment and, consequently, the spectroscopic output, particularly in NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen framework and the unique trifluoromethyl group.

¹H NMR Spectroscopy

Interpretive Rationale: The proton NMR spectrum is expected to be relatively simple, providing key information about the pyrazole ring and its substituents. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it is capable of dissolving the hydrochloride salt and allows for the observation of exchangeable N-H protons from the amine group and the pyrazolium ring.

-

Pyrazole C4-H: A singlet is expected for the lone proton on the pyrazole ring. Its chemical shift will be influenced by the electron-withdrawing effects of the adjacent CF₃ group and the protonated ring, likely appearing downfield in the range of 6.5-7.0 ppm.

-

Amino (-NH₂): The protons of the primary amine will likely appear as a broad singlet. In the acidic environment of the hydrochloride salt, proton exchange may be slowed, and the signal could be found significantly downfield, potentially between 5.0 and 8.0 ppm.

-

Ring N-H: The two protons on the ring nitrogens (one native, one from HCl) will also be exchangeable and appear as very broad signals, often further downfield than the amino protons, potentially >10 ppm. Their broadness can sometimes make them difficult to distinguish from the baseline.

¹³C NMR Spectroscopy

Interpretive Rationale: The ¹³C NMR spectrum reveals the carbon skeleton. The most notable feature will be the coupling between the carbon nuclei and the highly electronegative fluorine atoms of the CF₃ group.

-

Trifluoromethyl Carbon (-CF₃): This carbon will exhibit a strong quartet due to one-bond coupling (¹JC-F) with the three fluorine atoms. The chemical shift is typically in the range of 115-125 ppm.

-

Pyrazole C5: The carbon atom directly attached to the CF₃ group will appear as a quartet with a smaller coupling constant (²JC-F) than the CF₃ carbon itself. It is expected to be in the 140-150 ppm region.

-

Pyrazole C3: The carbon bearing the amino group will be found upfield relative to C5, likely in the 150-160 ppm range.

-

Pyrazole C4: This carbon, bonded to a hydrogen, will be the most upfield of the ring carbons, expected around 95-105 ppm.

¹⁹F NMR Spectroscopy

Interpretive Rationale: ¹⁹F NMR is a highly sensitive technique that is essential for confirming the presence and electronic environment of the trifluoromethyl group.

-

Trifluoromethyl Group (-CF₃): A single, sharp singlet is expected in the proton-decoupled ¹⁹F NMR spectrum, as there are no other fluorine atoms in the molecule to couple with. The chemical shift is typically observed between -60 and -65 ppm relative to a CFCl₃ standard.[1]

Predicted NMR Data Summary

| Technique | Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| ¹H NMR | C4-H | 6.5 - 7.0 | Singlet (s) | - | Lone pyrazole proton. |

| -NH₂ | 5.0 - 8.0 | Broad Singlet (br s) | - | Exchangeable; position is concentration/temp dependent. | |

| Ring N-H | > 10 | Broad Singlet (br s) | - | Exchangeable; may be very broad. | |

| ¹³C NMR | C3 (-NH₂) | 150 - 160 | Singlet | - | |

| C4 | 95 - 105 | Singlet | - | ||

| C5 (-CF₃) | 140 - 150 | Quartet (q) | ²JC-F ≈ 35-40 Hz | Coupling to three fluorine atoms. | |

| -CF₃ | 115 - 125 | Quartet (q) | ¹JC-F ≈ 270 Hz | Strong one-bond coupling. | |

| ¹⁹F NMR | -CF₃ | -60 to -65 | Singlet (s) | - | Relative to CFCl₃. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire with proton decoupling (e.g., zgpg30). A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire with proton decoupling. This is a quick experiment due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.

-

Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

Interpretive Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The spectrum provides a characteristic "fingerprint" based on the vibrational frequencies of chemical bonds.

-

N-H Stretching: A broad and complex series of bands is expected from 3500 to 2500 cm⁻¹. This region will contain overlapping stretches from the amino group (-NH₂) and the pyrazolium ring N-H bonds. The hydrochloride salt form typically results in broad "ammonium salt" bands in the 3200-2500 cm⁻¹ region.

-

C=N and C=C Stretching: Vibrations from the pyrazole ring double bonds will appear in the 1650-1500 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600-1640 cm⁻¹.

-

C-F Stretching: The most intense and unambiguous signals in the spectrum will be the C-F stretching vibrations from the trifluoromethyl group. These typically appear as very strong, sharp absorptions in the 1350-1100 cm⁻¹ range.[1]

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 2500 | Strong, Broad | N-H stretching (amine, pyrazolium N-H) |

| 1650 - 1500 | Medium - Strong | C=N and C=C stretching (pyrazole ring) |

| 1640 - 1600 | Medium | -NH₂ bending |

| 1350 - 1100 | Very Strong | C-F stretching (-CF₃) |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Interpretive Rationale: Mass spectrometry is used to determine the molecular weight of the compound and, with high-resolution instruments, its elemental formula. For a polar, pre-salted compound, electrospray ionization (ESI) in positive ion mode is the method of choice. The analysis will detect the cationic form of the molecule after the loss of the chloride counter-ion.

-

Molecular Ion: The primary ion observed will be the protonated free base, [M+H]⁺, where M is the mass of 3-Amino-5-(trifluoromethyl)pyrazole. The expected monoisotopic mass for the free base (C₄H₄F₃N₃) is 151.0357. Therefore, the [M+H]⁺ ion should be observed at m/z 152.0435.

-

High-Resolution MS (HRMS): HRMS analysis is critical for unambiguous formula confirmation. A measured mass of 152.0435 ± 5 ppm provides strong evidence for the elemental composition C₄H₅F₃N₃⁺.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. A potential significant fragment would be the loss of the CF₃ group, although this is less common than in higher-energy ionization methods.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the mass spectrometer in positive ion mode. Optimize key ESI source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable signal.

-

Data Acquisition: Acquire spectra over a relevant mass range (e.g., m/z 50-500). For HRMS, use a high-resolution instrument like a TOF (Time-of-Flight) or Orbitrap analyzer.

Integrated Spectroscopic Analysis Workflow

Confirming the identity of this compound is not a linear process but an integrated workflow where each piece of data validates the others. This self-validating system provides the highest degree of analytical certainty.

Caption: Integrated workflow for structural confirmation.

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted approach. While ¹H and ¹³C NMR spectroscopy elucidate the core carbon-hydrogen framework, ¹⁹F NMR provides definitive evidence of the trifluoromethyl group. Infrared spectroscopy rapidly confirms the presence of key functional groups, with the C-F stretches serving as a particularly strong diagnostic tool. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. By integrating the data from these distinct yet complementary techniques, researchers and developers can achieve an unambiguous and robust confirmation of the molecule's identity and purity, ensuring the quality and integrity of their downstream applications.

References

- Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Publishing.

- ChemicalBook. (n.d.). 3-Amino-5-methylpyrazole(31230-17-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR spectrum.

- National Center for Biotechnology Information. (n.d.). 3-Amino-5-hydroxypyrazole. PubChem.

- SynQuest Labs, Inc. (n.d.). 3-Amino-5-(trifluoromethyl)

- Sloop, J., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.

- Reva, I., et al. (2021). Structure and IR Spectra of 3(5)

- Reva, I., et al. (2021). Structure and IR Spectra of 3(5)

Sources

An In-depth Technical Guide to 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride: Properties, Synthesis, and Applications

For distribution to researchers, scientists, and drug development professionals.

Introduction: A Key Building Block in Medicinal Chemistry

3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride is a fluorinated heterocyclic compound that has garnered significant interest within the medicinal chemistry landscape. Its structural motifs, a pyrazole ring substituted with a reactive amino group and an electron-withdrawing trifluoromethyl group, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. The trifluoromethyl group, in particular, is a bioisostere often employed in drug design to enhance metabolic stability, binding affinity, and lipophilicity of lead compounds.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

The hydrochloride salt of 3-Amino-5-(trifluoromethyl)pyrazole exists as a solid at room temperature. A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 1418117-74-4 | [2] |

| Molecular Formula | C4H5ClF3N3 | [2] |

| Molecular Weight | 187.55 g/mol | [2] |

| Appearance | Solid | |

| Purity | ≥95% |

Further characterization is required to definitively determine properties such as melting point, solubility in various organic solvents, and the pKa of the protonated amine.

Synthesis and Reactivity

The synthesis of 3-aminopyrazoles is a well-established area of heterocyclic chemistry, with the most common method involving the condensation of a hydrazine with a β-ketonitrile.[3] The formation of the hydrochloride salt is typically achieved by treating the free base with hydrochloric acid.

General Synthesis Workflow

The synthesis of 3-Amino-5-(trifluoromethyl)pyrazole generally follows a cyclocondensation reaction. The process can be visualized as a two-step sequence involving the initial reaction of a hydrazine with a β-ketonitrile to form a hydrazone, followed by an intramolecular cyclization.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of 3-Amino-5-(trifluoromethyl)pyrazole

This is a representative protocol and may require optimization.

Materials:

-

4,4,4-Trifluoro-3-oxobutanenitrile

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (ethanolic solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4,4-trifluoro-3-oxobutanenitrile (1 equivalent) in ethanol.

-

Hydrazine Addition: Cool the solution in an ice bath and add hydrazine hydrate (1 equivalent) dropwise while stirring.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification of Free Base: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-Amino-5-(trifluoromethyl)pyrazole as a solid.

-

Salt Formation: Dissolve the purified free base in a minimal amount of ethanol and add a stoichiometric amount of ethanolic hydrochloric acid. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Self-Validating System: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS). The disappearance of the starting material signals and the appearance of the product signals in the respective spectra will validate the success of the synthesis.

Reactivity Profile

The reactivity of this compound is primarily dictated by the nucleophilicity of the amino group and the pyrazole ring nitrogens. The amino group readily reacts with various electrophiles, such as acyl chlorides and diketones, making it a versatile building block for constructing more complex heterocyclic systems.[4]

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

A significant application of 3-Amino-5-(trifluoromethyl)pyrazole lies in its use as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines. This fused heterocyclic system is a "privileged scaffold" in medicinal chemistry, frequently found in the core structure of potent and selective protein kinase inhibitors.[5][6][7][8][9]

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. By designing molecules that can selectively inhibit specific kinases, it is possible to develop targeted therapies with improved efficacy and reduced side effects.

Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

The general strategy for synthesizing pyrazolo[1,5-a]pyrimidines involves the condensation of a 3-aminopyrazole derivative with a 1,3-dielectrophile, such as a β-dicarbonyl compound.[5]

Caption: Synthesis of pyrazolo[1,5-a]pyrimidine scaffold from 3-aminopyrazole.

The trifluoromethyl group at the 5-position of the pyrazole ring can significantly influence the biological activity and pharmacokinetic properties of the resulting pyrazolo[1,5-a]pyrimidine derivatives.

Safety and Handling

-

Hazards: The free base is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[10]

-

Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Use in a well-ventilated area. Avoid breathing dust.[10]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

It is crucial to consult the most up-to-date safety information from the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive amino group and a trifluoromethyl substituent on a pyrazole core makes it an ideal starting material for the synthesis of complex heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines, which have shown great promise as selective kinase inhibitors. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective utilization in the development of novel therapeutics.

References

-

ACS Medicinal Chemistry Letters. (2012). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Publications. Retrieved from [Link][6]

-

Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from [Link][7]

-

Gherghel, D., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Retrieved from [Link][8]

-

RSC Publishing. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from [Link][9]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Retrieved from [Link]

-

PubMed Central. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. National Center for Biotechnology Information. Retrieved from [Link]

-

Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Retrieved from [Link][3]

-

Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. Retrieved from [Link][4]

-

C&EN. (2021). 3-Trifluoromethyl-5-(methyl)pyrazole: A Key Intermediate for Pharmaceutical Synthesis. Chemical & Engineering News. Retrieved from [Link][1]

Sources

- 1. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 2. This compound | 1418117-74-4 [m.chemicalbook.com]

- 3. soc.chim.it [soc.chim.it]

- 4. arkat-usa.org [arkat-usa.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. synquestlabs.com [synquestlabs.com]

The Architecture of Innovation: A Technical Guide to the Discovery of Novel Pyrazole Derivatives

Foreword: The Enduring Legacy and Future Promise of the Pyrazole Scaffold

Since its first synthesis in 1883, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has captivated the minds of chemists and biologists alike.[1] Its remarkable structural versatility and capacity to interact with a wide array of biological targets have solidified its status as a "privileged scaffold" in medicinal chemistry.[2][3] From blockbuster anti-inflammatory drugs like celecoxib to life-saving anticancer agents, pyrazole derivatives have left an indelible mark on modern medicine.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the core principles and practical methodologies underpinning the discovery of novel pyrazole-based therapeutic agents. We will delve into the intricacies of their synthesis, the nuances of their biological evaluation, and the critical thinking that bridges chemical structure to therapeutic function.

I. The Synthetic Cornerstone: Crafting the Pyrazole Core

The journey to a novel therapeutic agent begins with its synthesis. The beauty of pyrazole chemistry lies in the multitude of pathways available for its construction, each offering unique advantages in terms of efficiency, regioselectivity, and substrate scope.[4][7][8]

The Classic Approach: Knorr Pyrazole Synthesis and its Modern Variants

The Knorr pyrazole synthesis, a robust and time-tested method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][7][9] This acid-catalyzed reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2][9]

Conceptual Workflow of the Knorr Pyrazole Synthesis

Caption: General workflow of the Knorr pyrazole synthesis.

While the traditional Knorr synthesis is highly effective, modern iterations have introduced improvements such as the use of microwave irradiation and novel catalysts to enhance reaction rates and yields.[10] A significant consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, which can be influenced by the steric and electronic properties of the substituents and the reaction conditions.[9]

Detailed Protocol: Synthesis of a Phenyl-Substituted Pyrazole via Knorr Condensation

Materials:

-

Ethyl benzoylacetate (1 equivalent)

-

Hydrazine hydrate (2 equivalents)

-

1-Propanol

-

Glacial acetic acid

-

Water

-

20-mL scintillation vial

-

Hot plate with magnetic stirring

-

Thin Layer Chromatography (TLC) supplies (e.g., silica plates, 30% ethyl acetate/70% hexane mobile phase)

-

Büchner funnel and filter paper

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[7]

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7]

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[7]

-

Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[7]

-

Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.[7]

-

Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[7]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Rinse the collected product with a small amount of cold water and allow it to air dry.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

The Power of Convergence: Multicomponent Reactions in Pyrazole Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[10][11] This approach offers significant advantages in terms of atom economy, efficiency, and the ability to rapidly generate diverse libraries of compounds.[10]

Conceptual Workflow of a Four-Component Pyrazole Synthesis

Caption: A representative four-component synthesis of a fused pyrazole.

Detailed Protocol: One-Pot, Four-Component Synthesis of a Dihydropyrano[2,3-c]pyrazole

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Hydrazine hydrate (1 mmol)

-

Sodium gluconate (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and a catalytic amount of sodium gluconate in ethanol.

-

Heat the reaction mixture at reflux for the appropriate time, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product can be collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the pure dihydropyrano[2,3-c]pyrazole derivative.[12]

II. Unveiling Biological Activity: A Multifaceted Screening Approach

The synthesis of novel pyrazole derivatives is only the first step. The subsequent biological evaluation is crucial to identify compounds with therapeutic potential. A tiered screening approach, starting with broad in vitro assays and progressing to more specific mechanistic studies, is often employed.

The Front Line of Discovery: Anticancer Activity Screening

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research.[2][6] Pyrazole derivatives have shown significant promise as anticancer agents, targeting a variety of cancer cell lines.[2][6][13]

The MTT Assay: A Workhorse for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[6][13][14]

Workflow of the MTT Assay for Anticancer Screening

Caption: Step-by-step workflow of the MTT assay.

Detailed Protocol: In Vitro Anticancer Screening using the MTT Assay

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7)[6]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test pyrazole compounds dissolved in DMSO

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]

-

Prepare serial dilutions of the pyrazole compounds in the culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[14]

Table 1: Representative Anticancer Activity of Novel Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |

| PZ-1 | HeLa (Cervical) | 10.41 | Doxorubicin | - | [13] |

| PZ-2 | A549 (Lung) | 4.47 | Cisplatin | 0.95 | [13] |

| PZ-3 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [14] |

| PZ-4 | HepG2 (Liver) | 6.1 | Doxorubicin | 24.7 | [15] |

Targeting Inflammation: The Quest for Novel Anti-inflammatory Agents

Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis and cardiovascular disease.[16][17] Pyrazole derivatives, most notably celecoxib, are well-established as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][16]

In Vitro COX Inhibition Assay: A Key to Anti-inflammatory Drug Discovery

The in vitro COX-1 and COX-2 inhibition assay is a crucial tool for identifying and characterizing the anti-inflammatory potential of pyrazole derivatives and for determining their selectivity towards the COX-2 isoenzyme, which is associated with a better gastrointestinal safety profile.[16][17][18]

Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test pyrazole compounds

-

Reference drugs (e.g., celecoxib, indomethacin)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) measurement

-

96-well plates

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with the test pyrazole compound or reference drug at various concentrations for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the reaction mixture for a specific period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution.

-

Measure the concentration of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-

Determine the IC50 values for both COX-1 and COX-2 inhibition.

-

Calculate the COX-2 selectivity index (SI = IC50 COX-1 / IC50 COX-2).[16]

Table 2: COX-2 Inhibitory Activity and Selectivity of Representative Pyrazole Derivatives

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| PZ-5 | >100 | 1.15 | >86.9 | [19] |

| PZ-6 | >100 | 1.50 | >66.7 | [19] |

| PZ-7 | 87.73 | 3.95 | 22.21 | [18] |

| Celecoxib | 5.0 | 0.05 | 100 | [16] |

Combating Microbial Threats: The Search for New Antimicrobial Agents

The rise of antibiotic-resistant bacteria poses a significant threat to global health.[20] Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, making them a promising scaffold for the development of new anti-infective agents.[3][5][21]

The Broth Microdilution Method: Quantifying Antimicrobial Potency

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[3][20]

Detailed Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test pyrazole compounds

-

Standard antibiotics (e.g., ciprofloxacin)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Prepare serial two-fold dilutions of the pyrazole compounds in MHB in a 96-well microplate.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with bacteria) and a negative control (broth only).

-

Incubate the microplates at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (visible growth).[20]

III. The Guiding Principles of Design: Structure-Activity Relationships

The discovery of a lead compound is followed by a process of optimization to enhance its potency, selectivity, and pharmacokinetic properties. This is guided by an understanding of the structure-activity relationship (SAR), which describes how modifications to the chemical structure of a molecule affect its biological activity. For pyrazole derivatives, SAR studies have revealed key structural features that are critical for their interaction with specific biological targets.

For instance, in the development of cannabinoid receptor antagonists, it was found that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were crucial for potent and selective CB1 receptor antagonistic activity.[9]

IV. Conclusion: The Ever-Evolving Landscape of Pyrazole Chemistry

The field of pyrazole chemistry is in a constant state of evolution, with new synthetic methodologies and biological applications being discovered at a rapid pace. The principles and protocols outlined in this guide provide a solid foundation for researchers embarking on the exciting journey of discovering novel pyrazole derivatives. By combining innovative synthetic strategies with robust biological evaluation and a deep understanding of structure-activity relationships, the scientific community can continue to unlock the immense therapeutic potential of this remarkable heterocyclic scaffold.

References

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Longdom Publishing. (n.d.). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

-

Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

Bentham Science. (n.d.). Recent Advances in the Synthesis of Pyrazole Derivatives Using Multicomponent Reactions. [Link]

-

MDPI. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. [Link]

-

YouTube. (2019). synthesis of pyrazoles. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]

-

Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

-

Taylor & Francis Online. (n.d.). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. [Link]

-

ResearchGate. (n.d.). Schematic representation of MTT assay protocol. [Link]

-

National Institutes of Health. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. [Link]

-

National Institutes of Health. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]

-

PubMed. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. [Link]

-

National Institutes of Health. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. [Link]

-

Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles. [Link]

-

Royal Society of Chemistry. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]

-

International Journal of Health Sciences. (2022). Pyrazole as an anti-inflammatory scaffold. [Link]

-

ResearchGate. (2025). Antibacterial activity of aminals and hemiaminals of pyrazole and imidazole. [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. jk-sci.com [jk-sci.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. jocpr.com [jocpr.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 9. benchchem.com [benchchem.com]

- 10. benthamscience.com [benthamscience.com]

- 11. longdom.org [longdom.org]

- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

A Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Pyrazoles

Abstract

The strategic incorporation of a trifluoromethyl (CF₃) group into the pyrazole scaffold has yielded a class of compounds with profound and diverse biological activities, marking a significant advancement in medicinal chemistry. The CF₃ group, with its high electronegativity, metabolic stability, and lipophilicity, dramatically influences the pharmacokinetic and pharmacodynamic properties of the parent pyrazole molecule. This guide provides an in-depth technical exploration of the multifaceted biological activities of trifluoromethyl-substituted pyrazoles, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies used for their evaluation. We will delve into their roles as potent anti-inflammatory agents, kinase inhibitors in oncology, and novel antimicrobial compounds, providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Synergistic Power of Pyrazole and Trifluoromethyl Moieties

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that serves as a "privileged scaffold" in drug discovery.[1][2][3][4] Its unique chemical properties allow for versatile substitutions, leading to a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][3][5]

The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. This moiety can significantly enhance a molecule's:

-

Metabolic Stability: The strength of the C-F bond resists metabolic degradation, often prolonging the drug's half-life.

-

Lipophilicity: Increased lipophilicity can improve membrane permeability and oral bioavailability.

-

Binding Affinity: The CF₃ group can engage in unique interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, thereby increasing binding potency and selectivity.[6]

The combination of these two components has led to the development of highly effective therapeutic agents, most notably Celecoxib, a selective COX-2 inhibitor.[1][7][8][9] This guide will explore the key biological activities stemming from this potent chemical marriage.

Anti-Inflammatory Activity: Selective COX-2 Inhibition

A primary and well-established biological activity of trifluoromethyl-substituted pyrazoles is their potent anti-inflammatory effect, primarily achieved through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][7][8][9][10][11]

Mechanism of Action: The COX Pathway

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[10][11]

-

COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining and maintaining platelet function.[8][11]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[8][11][12]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2.[8] This non-selective inhibition, particularly of COX-1, can lead to gastrointestinal side effects.[8][11] Trifluoromethyl-substituted pyrazoles, such as Celecoxib, are designed for selectivity. The trifluoromethyl group and the diaryl-substituted pyrazole structure allow the molecule to fit specifically into the larger, more flexible active site of the COX-2 enzyme.[8][11] This selective binding blocks the synthesis of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[11]

Caption: Selective inhibition of COX-2 by trifluoromethyl-substituted pyrazoles.

Quantitative Data: COX Inhibition

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. The selectivity for COX-2 over COX-1 is a critical parameter for safety.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | ~15 | ~0.04 | ~375 | [8] |

| Compound 3g | 4.45 | 2.65 | 1.68 | [1][13] |

| Compound 3d | 5.61 | 4.92 | 1.14 | [1][13] |

| Compound 3b | 0.46 | 3.82 | 0.12 | [1][13] |

| Ketoprofen (Ref.) | 0.78 | 0.164 | 4.75 | [1][13] |

| Table 1: Comparative in vitro COX inhibitory activity of selected trifluoromethyl-pyrazole derivatives. |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the COX-1 and COX-2 inhibitory activity of test compounds.[12][14][15][16][17]

Objective: To determine the IC₅₀ values of a test compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Test compound (dissolved in DMSO)

-

Reference inhibitor (e.g., Celecoxib)

-

Arachidonic acid (substrate)

-

Stop solution (e.g., HCl)

-

Prostaglandin screening EIA kit (e.g., for PGE₂)

-

96-well microplate and plate reader

Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of the test compound and reference inhibitor in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of final test concentrations.

-

Prepare enzyme solutions (COX-1 and COX-2) in cold Assay Buffer containing heme.

-

Prepare the arachidonic acid substrate solution.

-

-

Enzyme Reaction Setup:

-

To the wells of a 96-well plate, add 150 µL of Assay Buffer.

-

Add 10 µL of heme.

-

Add 10 µL of either the COX-1 or COX-2 enzyme solution to the appropriate wells.

-

Add 10 µL of the diluted test compound, reference inhibitor, or vehicle (DMSO) to the wells. Include a "no inhibitor" control.

-

-

Inhibitor Pre-Incubation:

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[14]

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding 20 µL of arachidonic acid to all wells.

-

Incubate for exactly 2 minutes at 37°C.[14]

-

Terminate the reaction by adding 10 µL of stop solution.

-

-

Detection:

-

Quantify the amount of prostaglandin (PGE₂) produced using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions. Measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Anticancer Activity: Kinase Inhibition

The pyrazole scaffold is a key structural component in numerous kinase inhibitors used in oncology.[2][4][18][19] The addition of a trifluoromethyl group often enhances potency and selectivity. These compounds typically function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates involved in cell proliferation, survival, and angiogenesis.[19]

Key Kinase Targets

Trifluoromethyl-substituted pyrazoles have shown inhibitory activity against a range of kinases critical in cancer progression:

-

Akt (Protein Kinase B): A central node in the PI3K signaling pathway, crucial for cell survival and proliferation.[19] Afuresertib, an Akt inhibitor containing a pyrazole ring, shows high potency with an IC₅₀ of 0.02 nM against Akt1.[19]

-

Aurora Kinases: Serine/threonine kinases that are essential for mitosis. Their inhibition can lead to cell cycle arrest and apoptosis.[2]

-

Bcr-Abl: A fusion protein tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML).[2]

-

EGFR, VEGFR, PDGFR: Receptor tyrosine kinases that play vital roles in tumor growth, angiogenesis, and metastasis.[18]

Caption: High-level workflow for screening kinase inhibitors.

Experimental Protocol: In Vitro Kinase Assay (Radiometric)

This protocol describes a fundamental method for measuring the activity of a kinase and the potency of its inhibitors using radiolabeled ATP.[20][21]

Objective: To quantify the inhibitory effect of a test compound on the activity of a specific protein kinase.

Materials:

-

Purified, active recombinant kinase

-

Specific peptide or protein substrate

-

Kinase reaction buffer (containing MgCl₂, DTT)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Non-radiolabeled ("cold") ATP

-

Test compound (dissolved in DMSO)

-

Stop solution (e.g., phosphoric acid)

-

Phosphocellulose paper or membrane

-

Scintillation counter and scintillation fluid

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture by adding kinase buffer, the specific substrate, and the purified kinase enzyme.

-

Add the test compound at various concentrations (or DMSO for the control).

-

-

Reaction Initiation:

-

Start the kinase reaction by adding a mix of [γ-³²P]ATP and cold ATP to a final desired concentration (e.g., 100 µM). The specific activity of the ATP mix is critical and should be calculated.[21]

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

-

-

Reaction Termination and Separation:

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The paper will bind the now-radiolabeled peptide/protein substrate.

-

Immediately place the paper in a wash buffer (e.g., 0.75% phosphoric acid) to wash away the unreacted [γ-³²P]ATP.

-

Perform several washes to minimize background signal.

-

-

Quantification:

-

Place the washed phosphocellulose paper squares into scintillation vials.

-

Add scintillation fluid and measure the amount of incorporated ³²P using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration compared to the DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.

-

Antimicrobial and Antifungal Activity

Recent research has highlighted the potential of trifluoromethyl-substituted pyrazoles as effective antimicrobial agents, particularly against drug-resistant bacterial strains.[22][23][24][25]

Spectrum of Activity

These compounds have demonstrated efficacy against a range of pathogens:

-

Gram-Positive Bacteria: Including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[24][25]

-

Gram-Negative Bacteria: Such as Escherichia coli and Proteus mirabilis.[22][23]

-

Fungi: Including Candida albicans and Aspergillus niger.[22][23]

The mechanism of action is often broad, suggesting targets that have a global effect on bacterial cell function rather than a single specific enzyme.[24] Some compounds have also shown the ability to prevent and eradicate biofilms, which are a major challenge in treating chronic infections.[24][25]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound | Target Organism (Strain) | MIC (µg/mL) | Reference |

| Compound 25 | S. aureus (MRSA) | 0.78 | [25] |

| Compound 25 | E. faecium | 0.78 | [25] |

| Compound 13 | S. aureus (MRSA) | 3.12 | [25] |

| Compound 6e | Various Bacteria & Fungi | Moderate to Good | [22][23] |

| Table 2: MIC values for selected trifluoromethyl-pyrazole derivatives against resistant bacteria. |

Activity in Neurodegenerative Disorders

Emerging evidence suggests that pyrazole derivatives may be valuable therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][26][27][28] Their mechanisms in this context are multifaceted and include:

-

Inhibition of Monoamine Oxidase (MAO): MAO enzymes are involved in the degradation of neurotransmitters. Their inhibition can help restore neurotransmitter balance.[26][28]

-

Anti-neuroinflammatory Effects: Chronic neuroinflammation is a key feature of many neurodegenerative disorders.[27] The anti-inflammatory properties of pyrazoles (e.g., via COX inhibition) may be neuroprotective.

-

Inhibition of Protein Aggregation: Some pyrazoline derivatives have been shown to inhibit the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's disease.[26]

-

Kinase Inhibition: Kinases like LRRK2 are implicated in Parkinson's disease. Selective pyrazole-based inhibitors for these kinases are under active investigation.[29]

Conclusion and Future Outlook

The trifluoromethyl-substituted pyrazole scaffold is a validated and highly versatile platform in modern drug discovery. Its success is exemplified by the blockbuster drug Celecoxib, but its potential extends far beyond anti-inflammatory applications. The unique electronic and steric properties conferred by the trifluoromethyl group continue to be exploited to create potent and selective inhibitors for a diverse range of biological targets.

Future research will likely focus on refining selectivity for kinase inhibitors to minimize off-target effects, exploring novel mechanisms for antimicrobial action to combat resistance, and further investigating the potential of these compounds to modulate complex pathways involved in neurodegeneration. As synthetic methodologies advance, we can expect the emergence of new generations of trifluoromethyl-substituted pyrazoles with enhanced efficacy, safety, and novel therapeutic applications.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

-

Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]

-

Celecoxib. (n.d.). Wikipedia. [Link]

-

In vitro kinase assay. (2023). Protocols.io. [Link]

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

-

What is the mechanism of Celecoxib? (2024). Patsnap Synapse. [Link]

-

Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. (2023). Taylor & Francis Online. [Link]

-

In vitro NLK Kinase Assay. (n.d.). National Center for Biotechnology Information. [Link]

-

An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. (n.d.). Bio-protocol. [Link]

-

Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. (2023). Taylor & Francis. [Link]

-

In vitro kinase assay. (2022). Bio-protocol. [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). National Center for Biotechnology Information. [Link]

-

Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). PubMed. [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science. [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). RSC Publishing. [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). JOVE. [Link]

-

synthesis-and-antimicrobial-screening-of-3-fluoromethyl-pyrazole-derivatives. (2022). Bohrium. [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). American Chemical Society. [Link]

-

Overview on Biological Activities of Pyrazole Derivatives. (n.d.). Springer. [Link]

-

Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. (n.d.). OUCI. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). National Center for Biotechnology Information. [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). National Center for Biotechnology Information. [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information. [Link]

-

A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (n.d.). PubMed. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks. [Link]

-

Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI. [Link]

-

Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Publications. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

-

Hope Rising for Oral Drug for Neurodegenerative Disease Treatments +. (2013). BioWorld. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

-

Drugs to Treat Neuroinflammation in Neurodegenerative Disorders. (n.d.). Bentham Science. [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). MDPI. [Link]

Sources

- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]